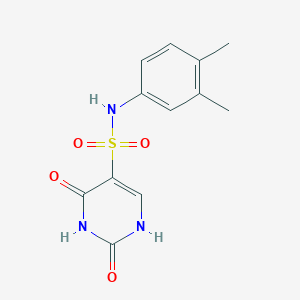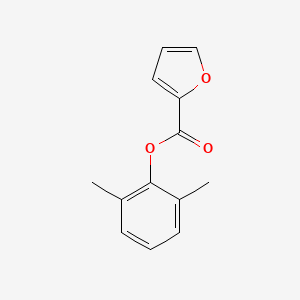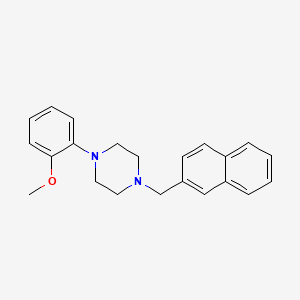![molecular formula C16H17N3O2 B5571996 2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases play a crucial role in cell signaling pathways, and their dysregulation has been implicated in several diseases, including cancer, inflammation, and osteoporosis. PP2 has been extensively studied in both in vitro and in vivo models, and its potential as a therapeutic agent has been explored in various preclinical studies.
科学的研究の応用
Anticancer Potential of Pyrimidines
Pyrimidines, including structures similar to 2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine, have been extensively researched for their anticancer properties. A review focused on patent literature highlights the significant interest in pyrimidine-based scaffolds for anticancer applications. These compounds demonstrate diverse mechanisms of action, suggesting their potential to target various enzymes, receptors, or cellular processes involved in cancer progression. The review emphasizes the continuous global research effort dedicated to exploring pyrimidines as future drug candidates against cancer, showcasing their versatility and promise in medicinal chemistry (Kaur et al., 2014).
Pyrimidines in Pain Management
Research on purinergic P2X3 and P2X2/3 receptor antagonists, involving pyrimidine structures, reveals their potential therapeutic applications in pain management. These receptors, located in nociceptive neurons, are attractive targets for treating pain-related diseases. The development of selective antagonists, including pyrimidine derivatives, could offer new treatments for conditions such as chronic cough, bladder disorders, and gastrointestinal diseases. This area of research underscores the adaptability of pyrimidine compounds in addressing a wide range of pathological conditions, with several candidates progressing through clinical trials (Marucci et al., 2019).
Anti-inflammatory and SAR of Pyrimidines
Pyrimidines are also explored for their anti-inflammatory properties, where they inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This review compiles recent developments in synthesizing pyrimidine derivatives and their structure-activity relationships (SARs), providing insights into designing new compounds with enhanced anti-inflammatory activities. The detailed SAR analysis suggests avenues for future research in developing novel pyrimidine analogs as anti-inflammatory agents, highlighting the compound's potential in both understanding and treating inflammation-related disorders (Rashid et al., 2021).
Pyrimidine Metabolism in Cancer Beyond Proliferation
A review of pyrimidine metabolism (PyM) in cancer reveals its role beyond cell proliferation, impacting cancer cell differentiation and the mesenchymal-like state associated with epithelial-to-mesenchymal transition (EMT). In leukemic cells, pyrimidine catabolism induces differentiation, while in solid tumors like breast cancer and hepatocellular carcinoma, it maintains a mesenchymal-like state. This non-proliferative role of PyM in cancer suggests that understanding pyrimidine metabolism could lead to the development of new therapeutic strategies and improve existing treatments by targeting the metabolic pathways involved in cancer progression and metastasis (Siddiqui & Ceppi, 2020).
作用機序
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
将来の方向性
There are several future directions for research on piperidine derivatives. One area of research is the development of more potent and selective prostaglandin D2 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of these compounds in various disease states, including asthma, inflammation, and pain .
特性
IUPAC Name |
piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(19-10-2-1-3-11-19)13-6-4-7-14(12-13)21-16-17-8-5-9-18-16/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIYAFLMFARCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)
![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)



![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

